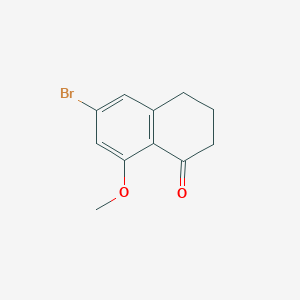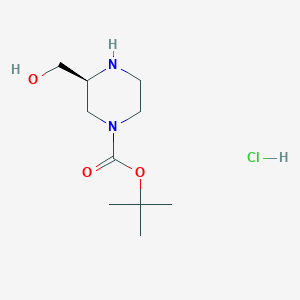
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is a chemical compound that features a piperazine ring substituted with a tert-butyl group, a hydroxymethyl group, and a carboxylate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol.
Introduction of the Tert-butyl Group: The tert-butyl group is introduced via a tert-butylation reaction using tert-butyl chloride and a suitable base.
Hydroxymethylation: The hydroxymethyl group is introduced through a hydroxymethylation reaction using formaldehyde and a reducing agent.
Carboxylation: The carboxylate group is introduced through a carboxylation reaction using carbon dioxide and a suitable catalyst.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxyl group.
Reduction: The carboxylate group can be reduced to form an alcohol.
Substitution: The tert-butyl group can be substituted with other alkyl groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents for substitution reactions include alkyl halides and strong bases.
Major Products Formed
Oxidation: Formation of Tert-butyl (S)-3-(carboxymethyl)piperazine-1-carboxylate hydrochloride.
Reduction: Formation of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-methanol.
Substitution: Formation of various alkyl-substituted piperazine derivatives.
Applications De Recherche Scientifique
Chemistry
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals
Biology
In biological research, this compound is used as a building block for the synthesis of enzyme inhibitors and receptor modulators. Its piperazine ring is a common motif in many biologically active molecules.
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. It is investigated for its ability to interact with specific molecular targets, such as enzymes and receptors, to modulate their activity.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mécanisme D'action
The mechanism of action of Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The piperazine ring can interact with enzymes and receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can enhance the selectivity of the compound for its target. The hydroxymethyl and carboxylate groups can form hydrogen bonds with the target, stabilizing the interaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate
- Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-methanol
- Tert-butyl (S)-3-(carboxymethyl)piperazine-1-carboxylate
Uniqueness
Tert-butyl (S)-3-(hydroxymethyl)piperazine-1-carboxylate hydrochloride is unique due to the presence of the hydrochloride salt, which can enhance its solubility and stability. The combination of the tert-butyl group, hydroxymethyl group, and carboxylate group provides a unique set of properties that can be exploited in various applications.
Propriétés
Formule moléculaire |
C10H21ClN2O3 |
|---|---|
Poids moléculaire |
252.74 g/mol |
Nom IUPAC |
tert-butyl (3S)-3-(hydroxymethyl)piperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13;/h8,11,13H,4-7H2,1-3H3;1H/t8-;/m0./s1 |
Clé InChI |
LSYNNDZVKFLQDE-QRPNPIFTSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCN[C@@H](C1)CO.Cl |
SMILES canonique |
CC(C)(C)OC(=O)N1CCNC(C1)CO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


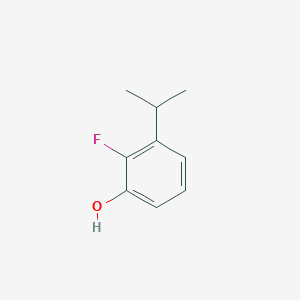



![3-Bromo-4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B11722894.png)

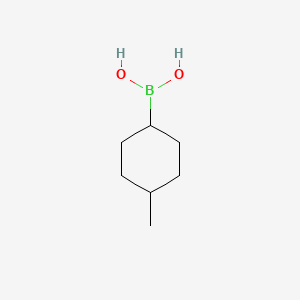
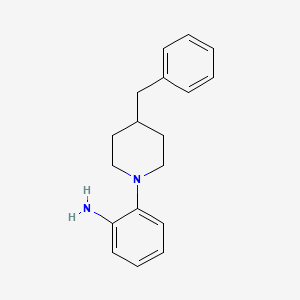
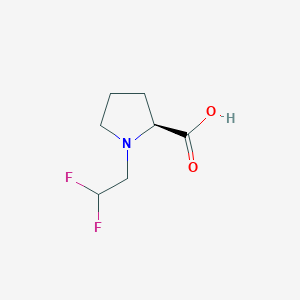
![4-Chloro-2-ethylfuro[3,2-d]pyrimidine](/img/structure/B11722919.png)

![1-[3-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid](/img/structure/B11722931.png)
